K-604 dihydrochloride
Overview
Description
K-604 dihydrochloride is a potent and selective acyl-CoA:cholesterol acyltransferase 1 (ACAT-1) inhibitor with an IC50 of 0.45±0.06 μM . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of K-604 dihydrochloride is complex, as indicated by its chemical formula C23H32Cl2N6OS3 . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.Scientific Research Applications
ACAT-1 Inhibition and Potential Therapeutic Uses
K-604 dihydrochloride has been identified as a potent inhibitor of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1) and shows significant potential for therapeutic applications in diseases involving ACAT-1 overexpression. Shibuya et al. (2018) reported that K-604 exhibits a 229-fold selectivity for human ACAT-1 over ACAT-2, making it a promising candidate for treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).
Brain Targeting for Alzheimer’s Disease and Glioblastoma
In a study conducted by Shibuya et al. (2019), K-604 was successfully delivered to the brain via the intranasal route in mice using a hydroxycarboxylic acid solution. This approach addresses the challenges of poor solubility in neutral water and low permeability across the blood-brain barrier that K-604 faces. The research suggests that this method could be crucial for treating brain diseases like Alzheimer’s and glioblastoma, where ACAT-1 is overexpressed (Shibuya et al., 2019).
Atherosclerosis Treatment
A study by Ikenoya et al. (2007) demonstrated that K-604, as a selective inhibitor of ACAT-1, suppressed the development of atherosclerosis in an animal model without affecting plasma cholesterol levels. This finding provides direct evidence that pharmacological inhibition of ACAT-1 in arterial walls leads to the suppression of atherosclerosis, which is significant for the development of new treatments for this condition (Ikenoya et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6OS3.2ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWEGUBUYKTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32Cl2N6OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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